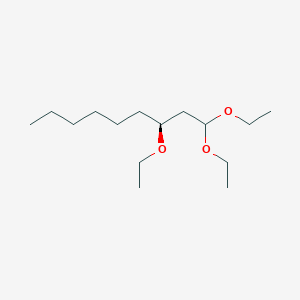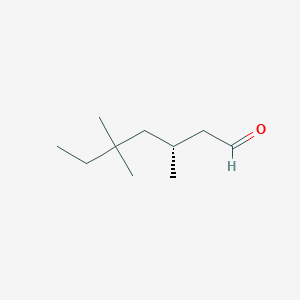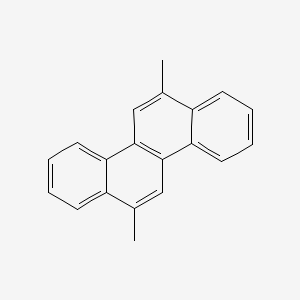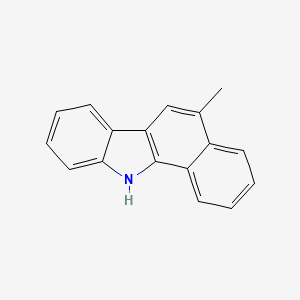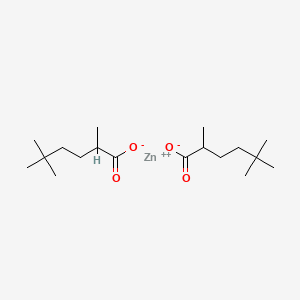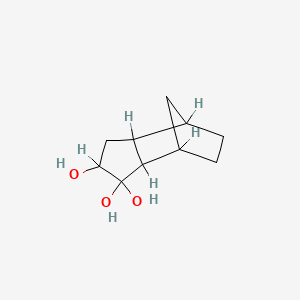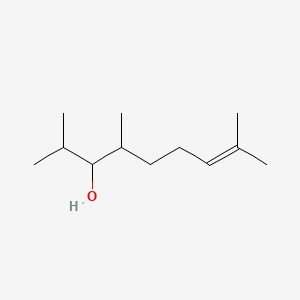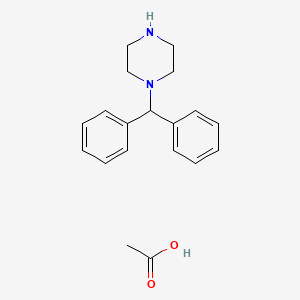
(Dimethylamino)dimethylindium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)dimethylindium typically involves the reaction of indium trichloride with dimethylamine and a suitable reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques such as thermal atomic layer deposition. This method involves the use of this compound as a liquid precursor, which reacts with ozone as an oxygen source to form thin films of indium oxide .
化学反応の分析
Types of Reactions
(Dimethylamino)dimethylindium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen sources to form indium oxide.
Substitution: Can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ozone for oxidation and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include indium oxide and substituted indium compounds, depending on the reagents and conditions used .
科学的研究の応用
(Dimethylamino)dimethylindium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of indium-containing compounds.
Biology: Investigated for potential biological activities and interactions.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of thin films for electronic devices, such as transistors and LEDs
作用機序
The mechanism of action of (Dimethylamino)dimethylindium involves its ability to act as a precursor for the formation of indium oxide thin films. The compound reacts with ozone to form a crystalline indium oxide structure, which is then used in various electronic applications. The molecular targets and pathways involved in this process include the interaction of the indium atom with oxygen atoms to form a stable oxide network .
類似化合物との比較
Similar Compounds
- Indium Diisopropyldithiocarbamate
- Indium (III) Tris (trifluoromethanesulfonimide)
- Indium (III) Phthalocyanine Chloride
Uniqueness
(Dimethylamino)dimethylindium is unique due to its specific combination of dimethylamino and dimethyl groups attached to the indium atom. This unique structure allows it to act as an effective precursor for the formation of indium oxide thin films, which are essential in the production of high-performance electronic devices .
特性
CAS番号 |
92274-82-3 |
|---|---|
分子式 |
C4H12InN |
分子量 |
188.96 g/mol |
IUPAC名 |
N-dimethylindiganyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6N.2CH3.In/c1-3-2;;;/h1-2H3;2*1H3;/q-1;;;+1 |
InChIキー |
JEMPWPKIYKCLQS-UHFFFAOYSA-N |
正規SMILES |
CN(C)[In](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


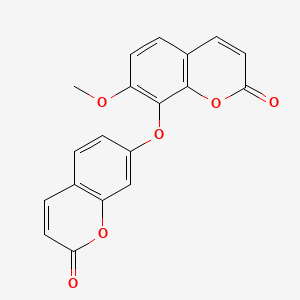
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
